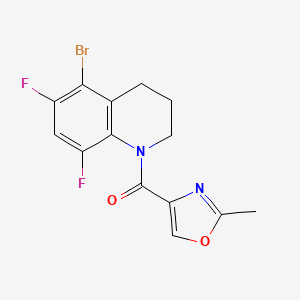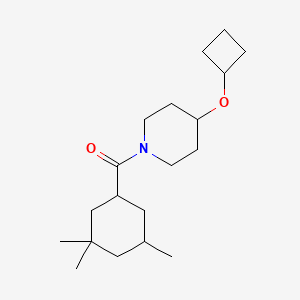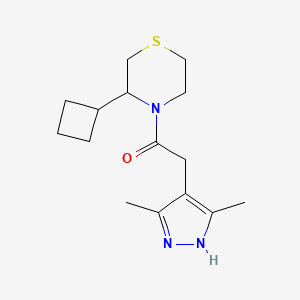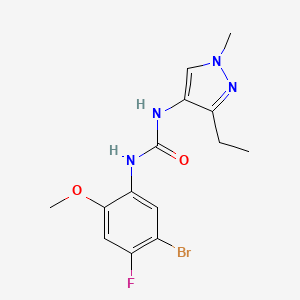![molecular formula C12H13N7S B6976555 N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B6976555.png)
N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines several functional groups, including a triazole ring, a pyridine ring, and a thiadiazole ring. These structural features make it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. For example, 3-ethyl-1H-1,2,4-triazole can be prepared by reacting ethyl azide with propargyl alcohol under copper(I) catalysis.
Construction of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as pyridine-2-carboxylic acid, under acidic conditions.
Coupling of the Rings: The final step involves coupling the triazole and thiadiazole rings. This can be achieved by reacting the triazole derivative with the thiadiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the cycloaddition reactions and employing automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole and thiadiazole rings, potentially leading to ring opening or hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced nitrogen-containing derivatives or ring-opened products.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity or receptor binding. The pyridine ring can participate in π-π stacking interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
- N-[(3-methyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
- N-[(3-phenyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
- N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-thiol
Uniqueness
N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine is unique due to the specific combination of its functional groups. The ethyl group on the triazole ring provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological phenomena.
特性
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7S/c1-2-19-9(8-15-18-19)7-14-12-17-16-11(20-12)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAHKFRLGUOJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC2=NN=C(S2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-N-[(1-phenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6976472.png)


![2-[2-(5-bromo-6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B6976495.png)

![4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide](/img/structure/B6976506.png)

![[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]-(3,3,5-trimethylcyclohexyl)methanone](/img/structure/B6976528.png)
![N-[[1-(dimethylamino)cyclopropyl]methyl]-3-pyridin-4-ylpropanamide](/img/structure/B6976535.png)
![N-[[1-(dimethylamino)cyclopropyl]methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B6976543.png)

![2-[1-(4-Phenylmethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6976554.png)
![N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine](/img/structure/B6976576.png)

